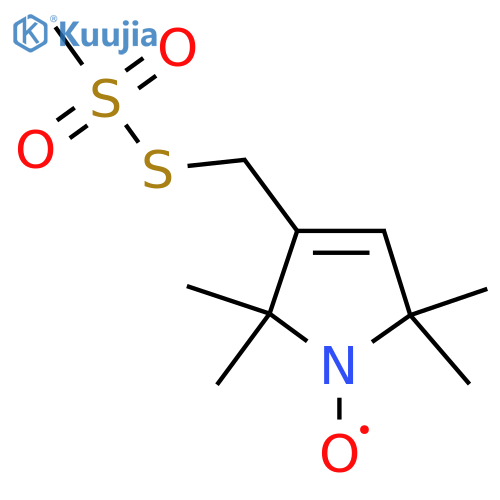

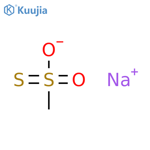

Sodium thiomethanesulfonate

,

e-EROS Encyclopedia of Reagents for Organic Synthesis,

2010,

1,